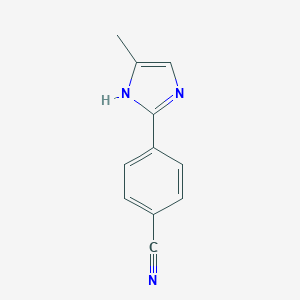
4-(4-Methyl-1h-imidazol-2-yl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a cyanophenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-(4-Cyanophenyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenyl)(hydroxy)methyl)acrylate: Another compound with a cyanophenyl group, used in similar applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Used as a catalyst in organic reactions.
Uniqueness
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
172980-19-7 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
InChI Key |
HDSGTAFETTULSR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
Synonyms |
4-(4-METHYL-1H-IMIDAZOL-2-YL)-BENZONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione](/img/structure/B68816.png)
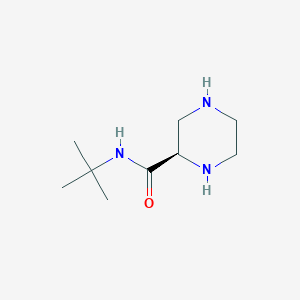
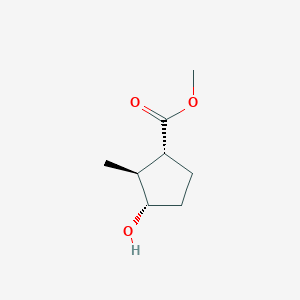

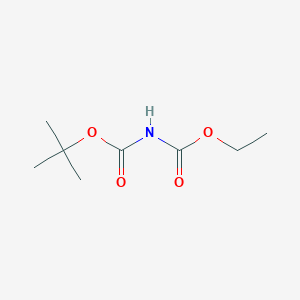
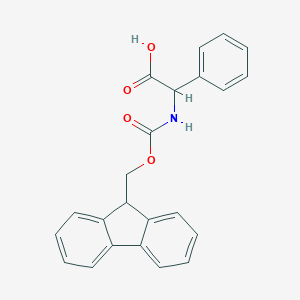
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
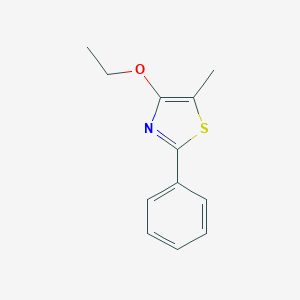
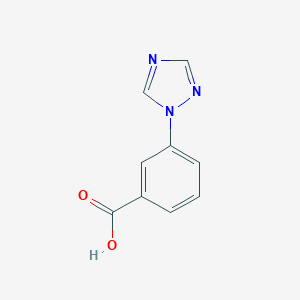
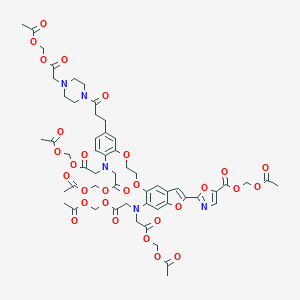
![Furo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B68843.png)
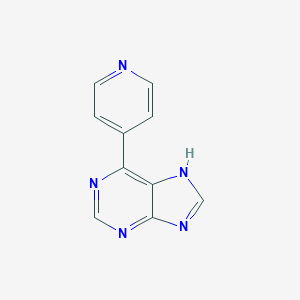
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
